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Cat. No.: B13757543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of selected C7H16O2 isomers. The data presented is crucial for applications ranging from

chemical process design and safety analysis to understanding intermolecular interactions in

drug development. This document summarizes key quantitative data, details the experimental

methodologies for their determination, and provides visualizations of experimental workflows.

Introduction to C7H16O2 Isomers
The molecular formula C7H16O2 represents a diverse range of isomers, including diols, di-

ethers, and hydroxy ethers. These variations in functional group placement and carbon

skeleton branching lead to significant differences in their thermodynamic properties. This guide

will focus on representative diol isomers for which reliable data is available, providing a

foundation for understanding the structure-property relationships within this class of

compounds.

Core Thermodynamic Properties
The fundamental thermodynamic properties detailed in this guide include the standard enthalpy

of formation (ΔfH°), standard molar entropy (S°), heat capacity (Cp), and Gibbs free energy of

formation (ΔfG°). These properties are essential for predicting the feasibility and energetics of

chemical reactions, phase equilibria, and for modeling the behavior of these compounds in

various systems.
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Data Presentation
The following tables summarize the available thermodynamic data for selected C7H16O2

isomers. Data is categorized as either experimental or calculated, with the source provided for

verification.

Table 1: Thermodynamic Properties of 1,2-Heptanediol (CAS: 3710-31-4)

Property Value Units Type Source

Molecular Weight 132.20 g/mol - IUPAC

Boiling Point
130 (at 11

mmHg)
°C Experimental ChemicalBook[1]

Standard

Enthalpy of

Formation (gas)

-497.55 kJ/mol
Calculated

(Joback)
Cheméo[2]

Standard Gibbs

Free Energy of

Formation (gas)

-268.02 kJ/mol
Calculated

(Joback)
Cheméo[2]

Enthalpy of

Vaporization
64.15 kJ/mol

Calculated

(Joback)
Cheméo[2]

Enthalpy of

Fusion
18.54 kJ/mol

Calculated

(Joback)
Cheméo[2]

Table 2: Thermodynamic Properties of 1,7-Heptanediol (CAS: 629-30-1)
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Property Value Units Type Source

Molecular Weight 132.20 g/mol - IUPAC

Melting Point 41-43 °C Experimental PubChem

Boiling Point 262 °C Experimental PubChem

Standard

Enthalpy of

Combustion

(liquid)

-4467.0 ± 9.3 kJ/mol Experimental
NIST

WebBook[3]

Standard

Enthalpy of

Formation

(liquid)

-574.2 ± 9.3 kJ/mol Experimental
NIST

WebBook[3]

Standard

Enthalpy of

Formation (gas)

-485.43 kJ/mol
Calculated

(Joback)
Cheméo

Standard Gibbs

Free Energy of

Formation (gas)

-270.68 kJ/mol
Calculated

(Joback)
Cheméo

Enthalpy of

Vaporization
77.08 kJ/mol

Calculated

(Joback)
Cheméo

Enthalpy of

Fusion
23.33 kJ/mol

Calculated

(Joback)
Cheméo

Table 3: Thermodynamic Properties of 2,4-Heptanediol (CAS: 20748-86-1)
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Property Value Units Type Source

Molecular Weight 132.20 g/mol - IUPAC

Boiling Point 543.04 K
Calculated

(Joback)
Cheméo

Standard

Enthalpy of

Formation (gas)

-502.83 kJ/mol
Calculated

(Joback)
Cheméo

Standard Gibbs

Free Energy of

Formation (gas)

-270.46 kJ/mol
Calculated

(Joback)
Cheméo

Enthalpy of

Vaporization
63.76 kJ/mol

Calculated

(Joback)
Cheméo

Enthalpy of

Fusion
15.02 kJ/mol

Calculated

(Joback)
Cheméo

Experimental Protocols
The determination of the thermodynamic data presented in this guide relies on established

experimental techniques. The following sections provide detailed methodologies for key

experiments.

Determination of Enthalpy of Combustion using Bomb
Calorimetry
The standard enthalpy of combustion is a cornerstone for deriving the standard enthalpy of

formation. This is determined experimentally using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume

container (the "bomb") filled with excess oxygen under pressure. The heat released by the

combustion reaction is absorbed by the surrounding water bath, and the temperature change of

the water is measured.

Apparatus:
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Isoperibol or adiabatic bomb calorimeter

Oxygen bomb

Calorimeter bucket

High-precision thermometer (e.g., platinum resistance thermometer)

Pellet press

Ignition wire (e.g., platinum or nichrome)

Oxygen cylinder with pressure regulator

Procedure:

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a

certified standard reference material with a known heat of combustion, such as benzoic acid.

A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible inside

the bomb.

A fuse wire of known length and mass is attached to the electrodes, touching the pellet.

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

The bomb is placed in the calorimeter bucket containing a known mass of water.

The initial temperature of the water is recorded over a period to establish a baseline.

The sample is ignited, and the temperature is recorded at regular intervals until a

maximum temperature is reached and it begins to cool.

The heat capacity of the calorimeter is calculated from the temperature rise and the known

energy of combustion of benzoic acid and the fuse wire.

Sample Measurement:
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A precisely weighed sample of the liquid C7H16O2 isomer (typically encapsulated in a

gelatin capsule or a combustible container of known heat of combustion) is placed in the

crucible.

The procedure is repeated as for the calibration with the sample.

Data Analysis:

The corrected temperature rise is determined by accounting for heat exchange with the

surroundings.

The total heat released is calculated using the heat capacity of the calorimeter and the

corrected temperature rise.

The heat of combustion of the sample is then determined by subtracting the heat

contributions from the ignition wire and the capsule (if used).

The standard enthalpy of combustion is then calculated per mole of the substance.

Determination of Heat Capacity and Enthalpy of Fusion
using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure

heat flow into or out of a sample as a function of temperature or time.

Principle: The sample and a reference material are subjected to a controlled temperature

program. The difference in heat flow required to maintain the sample and reference at the

same temperature is measured. This difference is directly proportional to the changes in the

sample's heat capacity or the enthalpy of phase transitions.

Apparatus:

Differential Scanning Calorimeter with a cooling system

Hermetically sealed sample pans (e.g., aluminum)

Crimper for sealing pans
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High-purity purge gas (e.g., nitrogen)

Procedure:

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified

reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc). A

baseline is established by running the temperature program with empty sample and

reference pans.

Sample Preparation: A small, accurately weighed sample of the C7H16O2 isomer (typically

5-10 mg) is placed in a sample pan and hermetically sealed. An empty sealed pan is used as

the reference.

Measurement:

Heat Capacity: The sample is subjected to a modulated temperature program (if available)

or a three-step method (heat-cool-heat cycle) to determine the heat capacity as a function

of temperature. The heat flow is measured during a controlled heating ramp.

Enthalpy of Fusion: For solid samples, the sample is cooled to a temperature well below

its melting point and then heated at a constant rate through the melting transition. The

DSC curve will show an endothermic peak corresponding to melting.

Data Analysis:

Heat Capacity: The heat capacity of the sample is calculated from the difference in heat

flow between the sample and the baseline, and the known heat capacity of a standard

material (e.g., sapphire) run under the same conditions.

Enthalpy of Fusion: The enthalpy of fusion (ΔfusH) is determined by integrating the area of

the melting peak in the DSC thermogram. The onset of the peak is typically taken as the

melting temperature.

Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the

experimental procedures described above.
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Bomb Calorimetry Workflow for Enthalpy of Combustion

1. Calibrate Calorimeter
(with Benzoic Acid)

3. Assemble Bomb
(Pressurize with O2)

2. Prepare Sample
(Weigh C7H16O2 isomer)

4. Combustion
(Ignite sample)

5. Measure Temperature Rise

6. Calculate Heat of Combustion

7. Derive Enthalpy of Formation

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
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DSC Workflow for Heat Capacity and Enthalpy of Fusion

1. Calibrate DSC
(with Indium standard)

3. Temperature Program

2. Prepare Sample
(Weigh and seal in pan)

4a. Heat-Cool-Heat Cycle
(for Heat Capacity)

4b. Controlled Heating
(through melting)

5a. Measure Heat Flow vs. T 5b. Integrate Melting Peak

6a. Calculate Heat Capacity (Cp) 6b. Determine Enthalpy of Fusion (ΔfusH)

Click to download full resolution via product page

Caption: Workflow for DSC analysis of heat capacity and enthalpy of fusion.

Conclusion
This technical guide has provided a summary of key thermodynamic properties for selected

C7H16O2 isomers, with a focus on diols. While experimental data for a comprehensive range

of isomers is limited, the presented data and detailed experimental protocols offer a solid

foundation for researchers and professionals in drug development and chemical sciences. The

provided workflows visualize the systematic approach required to obtain high-quality

thermodynamic data, which is fundamental to advancing our understanding and application of

these versatile organic compounds. Further experimental work is encouraged to expand the

thermodynamic database for a wider array of C7H16O2 isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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